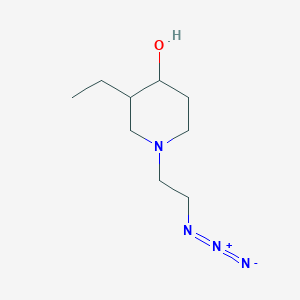

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-(2-azidoethyl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O/c1-2-8-7-13(5-3-9(8)14)6-4-11-12-10/h8-9,14H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDMNVATDNEJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol: A Novel Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon data from analogous structures and established synthetic methodologies, we will explore its chemical architecture, physicochemical properties, potential synthetic routes, and prospective applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in medicinal chemistry.[1][2] The introduction of diverse functional groups onto the piperidine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] The subject of this guide, 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol, incorporates several key features—a substituted piperidinol core, an ethyl group at the 3-position, and a reactive azidoethyl side chain—that suggest its utility as a versatile building block for the synthesis of novel therapeutic agents.

Chemical Structure and Properties

Chemical Structure:

The chemical structure of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol consists of a central piperidine ring. An ethyl group is attached to the carbon at the 3-position, and a hydroxyl group is attached to the carbon at the 4-position. The nitrogen atom of the piperidine ring is substituted with a 2-azidoethyl group.

Predicted Physicochemical Properties:

The properties of the target compound can be estimated by considering the contributions of its constituent functional groups. The piperidinol core imparts a degree of polarity and potential for hydrogen bonding. The ethyl group at the 3-position will influence the stereochemistry and lipophilicity of the molecule. The azidoethyl group is a key feature, introducing a versatile chemical handle for further modification via click chemistry or other azide-specific reactions.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H18N4O | Based on structural components. |

| Molecular Weight | ~198.27 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small organic molecules.[7] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and moderately soluble in water. | The hydroxyl and amino groups of the piperidine ring contribute to water solubility. |

| Reactivity | The azide group is susceptible to reduction to an amine and can undergo [3+2] cycloaddition reactions (click chemistry). The hydroxyl group can be derivatized (e.g., esterification, etherification). | The chemical behavior of azides is well-documented.[8] |

| Stability | Azides can be energetic and potentially unstable, especially with heating or shock. Should be handled with care. | General safety precaution for organic azides.[7] |

Potential Synthetic Pathways

A plausible synthetic route to 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol can be designed based on established organic chemistry transformations. A likely starting material would be a suitably protected 3-ethyl-4-piperidone derivative.

Proposed Synthesis Workflow:

A potential synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: N-Protection of 3-Ethyl-4-piperidone

-

Rationale: Protection of the piperidine nitrogen is crucial to prevent side reactions during subsequent reduction and alkylation steps. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are suitable.

-

Procedure: To a solution of 3-ethyl-4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection). Stir at room temperature until the reaction is complete, as monitored by TLC. Work up the reaction mixture to isolate the N-protected product.[9]

Step 2: Reduction of the Ketone

-

Rationale: The ketone at the 4-position is reduced to a hydroxyl group. Sodium borohydride is a mild and effective reducing agent for this transformation.[10]

-

Procedure: Dissolve the N-protected-3-ethyl-4-piperidone in a protic solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product into an organic solvent.

Step 3: N-Deprotection and Alkylation

-

Rationale: The protecting group is removed to allow for the introduction of the 2-azidoethyl side chain. This is typically followed by alkylation with a suitable 2-carbon electrophile.

-

Procedure: Deprotect the N-protected-3-ethylpiperidin-4-ol using appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection). Neutralize the resulting salt and react the free amine with 2-bromoethanol in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield N-(2-hydroxyethyl)-3-ethylpiperidin-4-ol.

Step 4: Conversion of the Hydroxyl Group to a Leaving Group

-

Rationale: The terminal hydroxyl group of the N-ethyl alcohol substituent is converted into a good leaving group, such as a mesylate, to facilitate nucleophilic substitution with azide.

-

Procedure: Dissolve N-(2-hydroxyethyl)-3-ethylpiperidin-4-ol in an aprotic solvent like dichloromethane and cool in an ice bath. Add triethylamine followed by methanesulfonyl chloride. Stir the reaction at low temperature and then allow it to warm to room temperature. Work up the reaction to isolate the mesylated intermediate.

Step 5: Azide Substitution

-

Rationale: The mesylate is displaced by an azide ion to introduce the desired azido group.

-

Procedure: Dissolve the N-(2-mesyloxyethyl)-3-ethylpiperidin-4-ol in a polar aprotic solvent such as DMF. Add sodium azide and heat the reaction mixture (with caution). Monitor the reaction progress by TLC. After completion, cool the reaction, dilute with water, and extract the final product, 1-(2-azidoethyl)-3-ethylpiperidin-4-ol.

Potential Applications in Drug Discovery

The unique structural features of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol make it an attractive scaffold for the development of novel therapeutic agents.

-

Click Chemistry and Bio-conjugation: The terminal azide group is a versatile handle for "click" chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for the efficient and specific covalent attachment of this scaffold to other molecules, such as fluorescent probes, affinity tags, or larger drug molecules.

-

Lead Generation for CNS Disorders: Piperidine derivatives are well-represented among drugs targeting the central nervous system (CNS).[3] The scaffold of 1-(2-azidoethyl)-3-ethylpiperidin-4-ol could serve as a starting point for the synthesis of novel ligands for various CNS receptors.

-

Antimicrobial and Anticancer Agents: The piperidine nucleus is found in numerous compounds with antimicrobial and anticancer properties.[10][11] The ability to easily diversify the structure via the azide group could lead to the discovery of new potent agents in these therapeutic areas.

Safety and Handling

Organic azides are potentially explosive and should be handled with appropriate safety precautions. Avoid heating the compound to high temperatures, and protect it from shock and friction. All reactions involving azides should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol represents a promising, yet underexplored, chemical entity. Its combination of a substituted piperidine core and a reactive azide functionality provides a versatile platform for the synthesis of novel and complex molecules with potential applications across various therapeutic areas. The synthetic strategies and predicted properties outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biological activity of this intriguing compound. Further experimental validation of its properties and reactivity is warranted to fully unlock its potential in drug discovery and development.

References

-

PubChem. 1-(2-Aminoethyl)piperidin-4-ol. Available from: [Link]

-

Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

ChemMedChem. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. Available from: [Link]

-

National Institute of Standards and Technology. 3-Piperidinol, 1-ethyl-. Available from: [Link]

-

RSC Publishing. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Available from: [Link]

- Google Patents. CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.

-

PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Available from: [Link]

-

MDPI. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Available from: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

-

ResearchGate. The medicinal chemistry of piperazines: A review. Available from: [Link]

-

SpectraBase. 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl-2-methylprop-2-enoate. Available from: [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Available from: [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Analgesic activity of alkyl piperidine derivatives. Available from: [Link]

-

Scilit. On the chemical, NMR and kinetic properties of 2-azido- and 3-azidothiophene: recent developments. Available from: [Link]

-

Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

-

ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available from: [Link]

-

MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. CN106432232A - Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one - Google Patents [patents.google.com]

- 10. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives [mdpi.com]

- 11. biomedpharmajournal.org [biomedpharmajournal.org]

The Physicochemical Architecture and Bioconjugation Dynamics of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

Executive Summary & Structural Rationale

In modern drug discovery and bioconjugation, the demand for versatile, bioorthogonal building blocks is paramount. 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is a highly specialized, bifunctional scaffold designed to bridge the gap between traditional small-molecule pharmacophores and advanced click-chemistry applications.

The molecule is engineered with three distinct functional domains:

-

The Piperidine-4-ol Core: A privileged scaffold in medicinal chemistry that provides a basic nitrogen center and a hydrophilic hydrogen-bonding domain, optimizing aqueous solubility and target-protein interaction [1].

-

The 3-Ethyl Substitution: Introduces localized steric bulk and lipophilicity, which modulates the partition coefficient (LogP) and restricts the conformational flexibility of the piperidine ring, favoring a stable chair conformation.

-

The 1-(2-Azidoethyl) Appendage: Serves as a bioorthogonal reactive handle. The terminal azide enables highly specific, rapid conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without interfering with the pharmacological integrity of the core scaffold [2].

Physicochemical Profiling

Understanding the physicochemical parameters of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is critical for predicting its pharmacokinetic behavior (ADME) and optimizing formulation strategies. Because the basicity of the amine group dictates membrane permeability and solubility [3], the following table synthesizes the core quantitative data for this molecule.

Table 1: Core Physicochemical Properties

| Property | Value | Method / Structural Rationale |

| Molecular Formula | C₉H₁₈N₄O | Exact mass computation. |

| Molecular Weight | 198.27 g/mol | Monoisotopic mass. |

| pKa (Basic) | 8.8 – 9.2 | Driven by the tertiary piperidine nitrogen; slightly attenuated by the inductive effect of the azidoethyl group[3]. |

| LogP (Octanol/Water) | 1.2 – 1.6 | Lipophilic ethyl group contribution offset by the polar hydroxyl and azide moieties. |

| Topological Polar Surface Area | ~73.2 Ų | Cumulative contribution from OH (20.2 Ų), N₃ (49.8 Ų), and tertiary N (3.2 Ų)[1]. |

| Hydrogen Bond Donors | 1 | C4-Hydroxyl group. |

| Hydrogen Bond Acceptors | 4 | Piperidine N, Azide terminal N's, Hydroxyl O. |

Mechanistic Pathways: The Causality of Reactivity

The utility of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol lies in its orthogonal reactivity. The C4-hydroxyl group can undergo esterification or etherification, while the azido group remains inert under standard conditions. However, the defining reaction for this molecule is the CuAAC bioconjugation .

Mechanistic Causality: The azide group acts as a 1,3-dipole. During CuAAC, a Copper(I) catalyst coordinates with a terminal alkyne to form a copper-acetylide intermediate. The azide then coordinates to the copper center, drastically lowering the activation energy of the cycloaddition and ensuring absolute regioselectivity to form a 1,4-disubstituted 1,2,3-triazole[2].

Expert Insight: The tertiary nitrogen of the piperidine core can act as a competing ligand for Cu(I). Therefore, the use of a strong, water-soluble copper-chelating ligand (such as THPTA) is mandatory to prevent the piperidine core from sequestering the catalyst and stalling the reaction.

Caption: CuAAC bioconjugation pathway for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives and artifactual data.

Protocol A: Potentiometric Determination of pKa and LogD

Objective: Accurately determine the ionization constant of the piperidine nitrogen. Causality: We utilize potentiometric titration over computational prediction because the localized steric hindrance of the 3-ethyl group can uniquely shield the nitrogen, altering its solvation shell and shifting the true pKa.

-

Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

-

Co-Solvent Addition: Add methanol in varying fractions (10%, 20%, 30% v/v).

-

Causality: The neutral free-base form of the piperidine may precipitate at high pH. Using a Yasuda-Shedlovsky extrapolation ensures the molecule remains fully solvated across the entire pH gradient, preventing artifactual pKa shifts caused by micro-precipitation.

-

-

Titration: Titrate with 0.5 M KOH from pH 2.0 to 12.0 under an argon atmosphere to prevent CO₂ absorption.

-

Self-Validation Check (Hysteresis): Perform a continuous reverse titration (from pH 12.0 back to pH 2.0 using 0.5 M HCl). The forward and reverse curves must superimpose with a hysteresis of < 0.05 pH units. A deviation indicates compound degradation (e.g., base-catalyzed azide hydrolysis) or incomplete phase equilibrium.

Protocol B: CuAAC Bioconjugation Workflow

Objective: Conjugate the azido-piperidine to a fluorophore-alkyne for tracking. Causality: Ascorbic acid is used to reduce Cu(II) to Cu(I) in situ. This continuous reduction cycle maintains the active catalyst while preventing the oxidative degradation of the piperidine core.

-

Reagent Assembly: In a 1.5 mL Eppendorf tube, combine 100 µM of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol and 120 µM of the target alkyne in PBS (pH 7.4).

-

Catalyst Preparation: Premix 1 mM CuSO₄ with 5 mM THPTA ligand.

-

Causality: THPTA completely envelopes the Cu(I) ion, preventing the basic piperidine nitrogen of our compound from acting as an inhibitory ligand.

-

-

Initiation: Add 5 mM Sodium Ascorbate to the catalyst mix, then immediately transfer to the reaction tube. Incubate at 25°C for 1 hour.

-

Self-Validation Check (Mass Balance): Run a parallel "no-alkyne" control reaction. Analyze both via LC-MS. The control must show 100% recovery of the intact azido-piperidine. If the control shows mass shifts, it indicates the azide is undergoing copper-mediated homocoupling or degradation, invalidating the primary reaction conditions.

Caption: Self-validating workflow for physicochemical property determination.

References

-

EPA CompTox Chemicals Dashboard Title: 4-(3-methoxyphenyl)piperidin-4-ol Properties Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

-

PubChem Database Title: Piperidin-4-ol | C5H11NO | CID 79341 - Chemical and Physical Properties Source: National Institutes of Health (NIH) URL:[Link]

-

ACS Chemical Reviews Title: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Source: American Chemical Society (ACS) URL:[Link]

Sources

An In-depth Technical Guide to 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel chemical entity, 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers. The content herein covers the fundamental physicochemical properties, a proposed synthetic pathway, analytical characterization, potential applications in drug discovery, and essential safety protocols.

Chemical Identity and Physicochemical Properties

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is a functionalized piperidine derivative. The core structure is a piperidin-4-ol moiety, which is substituted at the 1-position with a 2-azidoethyl group and at the 3-position with an ethyl group.

Molecular Structure and Properties

The chemical structure of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is depicted below.

A summary of the key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C9H18N4O |

| Molecular Weight | 198.27 g/mol |

| Appearance | Expected to be a solid or oil at room temperature. |

| Solubility | Predicted to be soluble in polar organic solvents. |

| Boiling Point | Not determined. |

| Melting Point | Not determined. |

Synthesis and Characterization

While a specific synthesis for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol has not been reported, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted piperidines. A potential two-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis would likely commence with the creation of the 3-ethylpiperidin-4-ol core, followed by the introduction of the 2-azidoethyl group at the nitrogen atom.

Step 1: Synthesis of 3-Ethylpiperidin-4-ol

The initial step would involve the reduction of a suitable precursor, such as 1-benzyl-3-ethylpiperidin-4-one, using a reducing agent like sodium borohydride (NaBH4). This would be followed by debenzylation to yield 3-ethylpiperidin-4-ol.

Step 2: N-Alkylation with a 2-Azidoethylating Agent

The secondary amine of 3-ethylpiperidin-4-ol can then be alkylated using a suitable 2-azidoethylating agent. This could be achieved with a reagent such as 2-azidoethyl tosylate or 2-bromoethyl azide in the presence of a base.

Analytical Characterization

The successful synthesis of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol would be confirmed through a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: A characteristic strong, sharp absorption band is expected in the region of 2100 cm⁻¹ due to the asymmetric stretching vibration of the azide (N₃) group.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl and azidoethyl groups, as well as the protons on the piperidine ring. The protons on the carbon adjacent to the azide group are expected to be shifted downfield.[1]

-

¹³C NMR would display a distinct signal for the carbon atom bonded to the azide group, typically in the range of 50-65 ppm.[1]

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. A characteristic fragmentation pattern would be the loss of a nitrogen molecule (N₂), resulting in a neutral loss of 28 Da.[1]

Potential Applications and Research Directions

The piperidine scaffold is a common feature in many biologically active compounds and approved drugs.[3][4][5][6] The presence of the hydroxyl and ethyl groups at the 3 and 4 positions, along with the versatile azide functionality, suggests several potential applications for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol in drug discovery and chemical biology.

Medicinal Chemistry

The 3-substituted-4-hydroxypiperidine motif is a key building block in the synthesis of various chiral drugs, including enzyme inhibitors for cancer treatment and compounds for managing metabolic disorders and cardiovascular diseases.[7][8] The introduction of the azidoethyl group could modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to new therapeutic agents.

Chemical Biology and "Click Chemistry"

The azide group is a versatile functional handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the straightforward conjugation of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol to other molecules, such as fluorescent dyes, affinity tags, or biomolecules, for use in:

-

Target identification and validation: By attaching a reporter tag, the compound can be used to identify its biological targets.

-

Bioimaging: Fluorescently labeling the molecule would enable the visualization of its distribution in cells and tissues.

-

Drug delivery: The azide can be used to link the piperidine scaffold to drug delivery systems.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and should be handled with caution due to their potential for explosive decomposition when subjected to heat, shock, or friction.[9][10][11]

Key Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle organic azides in a well-ventilated fume hood.[10]

-

Scale of Reaction: Work with the smallest possible quantities of the material.

-

Avoidance of Incompatible Materials:

-

Do not use metal spatulas, as they can form shock-sensitive metal azides. Use plastic or ceramic spatulas instead.[9][12]

-

Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[9]

-

Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.[11]

-

-

Storage: Store organic azides in a cool, dark place, away from heat sources.[10][11]

-

Waste Disposal: Azide-containing waste should be collected in a designated, properly labeled container and disposed of as hazardous waste. Never pour azide solutions down the drain.[10][12]

Conclusion

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol represents a novel chemical entity with significant potential in the fields of medicinal chemistry and chemical biology. Its synthesis, while not yet reported, is achievable through established synthetic methodologies. The presence of the versatile azide functionality opens up numerous avenues for its application in "click chemistry" for the development of new research tools and potential therapeutic agents. Researchers working with this or similar azido-containing compounds must adhere to strict safety protocols due to their energetic nature. This guide provides a foundational understanding of this promising molecule to stimulate further investigation into its properties and applications.

References

- Safe Handling of Azides. (2013, February 1). University of Pittsburgh.

- Azides. (2022, May 18). University of Victoria.

- SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). School of Chemistry.

- Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). Department of Chemistry and Chemical Biology.

- Azide Compounds. Environmental Health and Safety.

- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025, June 26). RSC Publishing.

- Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025, June 26). PMC.

- Azide functional group identific

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7).

- A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. (2006, August 23).

- Representative FTIR of an inorganic and an organic azide shows that...

- The vibrational spectra, molecular structure and conformation of organic azides: Part VIII. 3-Azidopropene (allylazide). (1988, May 1). R Discovery.

- Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. (2025, January 27). MDPI.

- 1-(2-Aminoethyl)piperidin-4-ol. PubChem.

- Organic Azides: Functional Molecules and M

- Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. (2023, December 8). Longdom.org.

- In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents.

- Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Academia.edu.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correl

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Process for synthesizing N-ethyl piperazidine.

- Piperidine synthesis. Organic Chemistry Portal.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)

- 1-(2-Phenylethyl)-4-piperidinol. PubChem.

- 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride. Sigma-Aldrich.

- 1-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]piperidin-4-ol hydrochloride. Inxight Drugs.

- Molecular Weight Calcul

- Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). Cheméo.

- 1-Ethyl-4-piperidone 98 3612-18-8. MilliporeSigma.

- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. (2022, September 19). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. uvic.ca [uvic.ca]

- 11. ucd.ie [ucd.ie]

- 12. chemistry.unm.edu [chemistry.unm.edu]

Solubility of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol. While specific experimental data for this compound is not widely published, this document leverages fundamental physicochemical principles and established methodologies to offer a robust guide for researchers, scientists, and drug development professionals. The guide outlines the theoretical underpinnings of solubility, provides detailed, field-proven protocols for its measurement, and discusses the key factors that govern the dissolution process.

Introduction and Physicochemical Profile

1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1] The solubility of any active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and processability.[2] Understanding the solubility profile in various organic solvents is essential for optimizing reaction conditions, designing purification strategies (e.g., crystallization), and preparing stock solutions for screening and analysis.

Molecular Structure Analysis:

-

Core Structure: 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

-

Molecular Formula: C₉H₁₈N₄O

-

Key Functional Groups:

-

Piperidin-4-ol Moiety: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, suggesting affinity for polar protic solvents. The tertiary amine within the piperidine ring is a hydrogen bond acceptor and imparts basicity to the molecule.[3]

-

Azidoethyl Group (-CH₂CH₂N₃): The azide group is a polar, dipolar moiety that can participate in dipole-dipole interactions.

-

Ethyl Group (-CH₂CH₃): This alkyl substituent at the 3-position adds non-polar character, increasing the molecule's lipophilicity compared to an unsubstituted core.

-

This combination of polar and non-polar functionalities suggests a mixed-polarity character, allowing for solubility across a spectrum of organic solvents. The principle of "like dissolves like" provides a foundational basis for predicting its behavior.[4]

Theoretical Framework: Predicting Solubility

The dissolution of a solid solute in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

-

Lattice Energy: The strength of the intermolecular forces holding the crystalline solid together. For a polar molecule like 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol, these forces likely include hydrogen bonding (from the -OH group) and dipole-dipole interactions.

-

Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy sufficiently overcomes the lattice energy. Based on its structure, we can make the following qualitative predictions:

-

High Solubility Expected: In polar protic solvents (e.g., Methanol, Ethanol) that can engage in hydrogen bonding with both the hydroxyl and tertiary amine groups.

-

Good to Moderate Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) which can effectively solvate the molecule through dipole-dipole interactions.

-

Moderate to Low Solubility Expected: In chlorinated solvents (e.g., Dichloromethane, Chloroform) due to the molecule's mixed polarity.

-

Low to Very Low Solubility Expected: In non-polar solvents (e.g., Hexane, Toluene) where the energy gained from solute-solvent interactions is insufficient to overcome the compound's lattice energy.

The following diagram illustrates the key molecular and external factors that influence this process.

Caption: Key factors affecting the solubility of an organic compound.

Experimental Determination of Thermodynamic Solubility

To obtain quantitative data, a rigorous experimental protocol is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5][6] This method ensures that the solution has reached its maximum saturation point under controlled conditions.

The overall workflow is a self-validating system designed for accuracy and reproducibility.

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Ethylpiperidin-4-ol Derivatives

This guide provides a comprehensive overview of the stereochemistry and chirality of 3-ethylpiperidin-4-ol derivatives, a class of compounds of significant interest in pharmaceutical research and drug development. We will delve into the structural nuances, synthetic strategies for stereocontrol, and the analytical techniques essential for their characterization.

The Significance of Stereoisomerism in Drug Design

Stereoisomerism, the arrangement of atoms in a molecule in three-dimensional space, is a critical factor in the efficacy and safety of pharmaceuticals.[1][2] Enantiomers and diastereomers, different types of stereoisomers, can exhibit vastly different pharmacological and toxicological profiles.[1][3][4] This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with specific stereoisomers of a drug molecule.[1][4] The 3-ethylpiperidin-4-ol scaffold is a privileged structural motif found in numerous biologically active compounds, making a thorough understanding of its stereochemistry paramount for modern drug discovery.[5][6]

Structural Features and Stereoisomers of 3-Ethylpiperidin-4-ol

The 3-ethylpiperidin-4-ol core contains two chiral centers at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of enantiomers:

-

(3R,4R) and (3S,4S): These are enantiomers with a trans relationship between the ethyl and hydroxyl groups.

-

(3R,4S) and (3S,4R): These are enantiomers with a cis relationship between the ethyl and hydroxyl groups.

The cis and trans diastereomers will have different physical and chemical properties, including their conformational preferences.

Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents (the ethyl group at C3 and the hydroxyl group at C4) can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions.

For the trans isomers, the most stable conformation will have both the ethyl and hydroxyl groups in equatorial positions to minimize steric hindrance. In the cis isomers, one substituent will be axial and the other equatorial. The preferred conformation will be the one where the larger ethyl group occupies the equatorial position.

dot

Caption: Stereoisomers of 3-ethylpiperidin-4-ol.

Stereoselective Synthesis Strategies

The precise construction of all four stereoisomers of 3-substituted-4-hydroxypiperidines remains a significant challenge.[7] Several synthetic strategies have been developed to control the stereochemistry at the C3 and C4 positions.

Diastereoselective Reduction of 3-Ethyl-4-oxopiperidines

A common approach involves the reduction of a 3-ethyl-4-oxopiperidine precursor. The stereochemical outcome of the reduction is influenced by the reducing agent and the steric environment around the carbonyl group.

-

Hydride reagents: Bulky hydride reagents, such as L-Selectride, tend to attack from the less hindered face of the piperidone ring, often leading to the cis product.[7] Conversely, smaller hydride reagents like sodium borohydride may show less selectivity.

-

Catalytic Hydrogenation: The choice of catalyst and reaction conditions can influence the diastereoselectivity of hydrogenation.

Enzymatic Reduction

Biocatalytic ketone reduction using carbonyl reductases offers a promising and environmentally friendly approach to synthesize chiral 3-substituted-4-hydroxypiperidines.[7][8][9] These enzymes can exhibit high stereoselectivity, providing access to specific stereoisomers with high enantiomeric excess (>99% ee) and conversion rates.[7][8]

Experimental Protocol: Enzymatic Reduction of a 3-Substituted 4-Oxopiperidine [7][8]

-

Reaction Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.0), dissolve the 3-substituted 4-oxopiperidine substrate.

-

Enzyme and Cofactor Addition: Add the carbonyl reductase enzyme and a cofactor, typically NADPH or a glucose-based regeneration system.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by techniques such as HPLC or GC.

-

Workup and Purification: Once the reaction is complete, extract the product with an organic solvent and purify by column chromatography.

dot

Caption: Workflow for enzymatic reduction.

Asymmetric Synthesis from Chiral Precursors

Another powerful strategy involves starting with a chiral building block that already contains one of the desired stereocenters. For instance, chiral amino acids or their derivatives can be used to construct the piperidine ring with defined stereochemistry.[10][11][12]

Analytical Techniques for Stereochemical Characterization

The unambiguous determination of the absolute and relative stereochemistry of 3-ethylpiperidin-4-ol derivatives is crucial. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between the protons at C3 and C4 can provide information about their dihedral angle, which is related to their relative orientation.[13][14][15] Nuclear Overhauser Effect (NOE) experiments can also reveal through-space proximity between protons, helping to elucidate the stereochemical arrangement.[13][14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[16][17] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Table 1: Representative Chiral HPLC Data

| Compound | Chiral Column | Mobile Phase | Retention Time (min) | Enantiomeric Excess (%) |

| (3R,4R)-Isomer | Chiralpak AD-H | Hexane/Isopropanol | 12.5 | >99 |

| (3S,4S)-Isomer | Chiralpak AD-H | Hexane/Isopropanol | 15.2 | >99 |

| Racemic Mixture | Chiralpak AD-H | Hexane/Isopropanol | 12.5, 15.2 | N/A |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a crystalline compound.[17] This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the crystal lattice.

dot

Caption: Analytical workflow for stereochemical assignment.

Conclusion and Future Directions

The stereochemistry of 3-ethylpiperidin-4-ol derivatives profoundly impacts their biological activity. A deep understanding of their three-dimensional structure is therefore essential for the design and development of novel therapeutics. While significant progress has been made in the stereoselective synthesis and analysis of these compounds, the development of more efficient, scalable, and versatile methods remains an active area of research. Future efforts will likely focus on the discovery of novel catalysts, both chemical and biological, for asymmetric synthesis and the application of advanced analytical techniques for rapid and accurate stereochemical assignment.

References

-

Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - RSC Publishing. Available at: [Link]

-

Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC. Available at: [Link]

-

3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... - ResearchGate. Available at: [Link]

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

A Short and Efficient Synthesis of (3S,4S)-1-Benzyl-4-N-Benzylamino-3-Hydroxypiperidine. Available at: [Link]

-

Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. Available at: [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Available at: [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC. Available at: [Link]

-

Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers - PubMed. Available at: [Link]

-

STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY - IIP Series. Available at: [Link]

-

Effects of Stereoisomers on Drug Activity. Available at: [Link]

-

Conformational studies of some n-acyl-3-ethylpiperidin-4-ones | Request PDF - ResearchGate. Available at: [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - MDPI. Available at: [Link]

- CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. Available at: [Link]

-

Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products | Request PDF - ResearchGate. Available at: [Link]

-

A review of drug isomerism and its significance. Available at: [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. Available at: [Link]

-

A novel and concise synthetic access to chiral 2-substituted-4-piperidone - OUCI. Available at: [Link]

-

Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Available at: [Link]

-

Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed. Available at: [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES - Rasayan Journal of Chemistry. Available at: [Link]

-

Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4 - FLORE. Available at: [Link]

-

8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI. Available at: [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. cgiqtectijuana.mx [cgiqtectijuana.mx]

- 13. Stereochemical effect on biological activities of new series of piperidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

Introduction: The Strategic Value of the Azidoethyl Piperidine Scaffold

An In-Depth Technical Guide to the Synthesis of Azidoethyl Piperidine Intermediates

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural alkaloids.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to confer aqueous solubility. When functionalized with an azidoethyl group, the piperidine scaffold is transformed into a highly versatile building block for drug development and chemical biology.

The azide moiety is not merely a placeholder for a future amine; it is a powerful and strategic functional group. It is relatively stable, compact, and chemically orthogonal to most biological functional groups.[5] This unique reactivity profile makes it an ideal handle for two of modern chemistry's most robust transformations: the Staudinger ligation for selective amine formation and, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "Click Chemistry".[6][7][8] These reactions enable the efficient and specific conjugation of the piperidine core to other molecules, such as peptides, fluorescent tags, or complex drug fragments, under mild, often aqueous, conditions.[5][6]

This guide provides a detailed exploration of the primary synthetic routes to azidoethyl piperidine intermediates, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the subsequent utility of these invaluable chemical tools.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of azidoethyl piperidines can be broadly categorized into two primary, highly reliable pathways: a two-step sequence involving a haloethyl intermediate and a more direct, one-step conversion via the Mitsunobu reaction. The choice between these routes often depends on the starting material availability, scalability, and stereochemical considerations.

Caption: High-level overview of the two primary synthetic routes.

Pathway A: Two-Step Synthesis via Halogenated Intermediates

This classic and robust method first activates the terminal hydroxyl group of a hydroxyethyl piperidine by converting it into a good leaving group (a halide), which is subsequently displaced by an azide ion.

Step 1: Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride

The conversion of an alcohol to an alkyl chloride is a fundamental transformation. For this synthesis, thionyl chloride (SOCl₂) is an excellent choice. The reaction proceeds through a chlorosulfite ester intermediate. The subsequent attack by the chloride ion can occur intramolecularly (Sₙi mechanism) or intermolecularly, depending on the solvent. The use of chloroform or similar solvents and reflux conditions ensures the reaction goes to completion.[9] The product is typically isolated as a hydrochloride salt, which is often a stable, crystalline solid, making it easy to handle and purify.[9]

Expert Insight: The formation of the hydrochloride salt in situ or during workup is advantageous for stability and purification. The basic nitrogen of the piperidine ring would otherwise be reactive towards the thionyl chloride or the resulting alkyl chloride product.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(piperidin-1-yl)ethan-1-ol (1 equiv.) in chloroform (approx. 4-5 mL per gram of alcohol).

-

Reagent Addition: While stirring, carefully add thionyl chloride (SOCl₂, 1.5-2.0 equiv.) dropwise to the solution. The addition is exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approx. 60-65°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully evaporate the solvent and excess thionyl chloride in vacuo. The resulting crude solid is the hydrochloride salt.

-

Purification: Recrystallize the solid from a suitable solvent system, such as ethanol/ether, to yield pure 1-(2-chloroethyl)piperidine hydrochloride as a white to off-white solid.[9]

Step 2: Azide Installation via Nucleophilic Substitution

This step is a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction. The azide ion (N₃⁻), typically from sodium azide (NaN₃), is an excellent nucleophile and readily displaces the chloride from the chloroethyl intermediate.[10] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is critical as it solvates the sodium cation while leaving the azide anion highly reactive, thus accelerating the Sₙ2 reaction.

Expert Insight: While NaN₃ is effective, it is acutely toxic and potentially explosive, especially in the presence of acid (forms hydrazoic acid) or heavy metals. All handling must be done with appropriate personal protective equipment (PPE) and engineering controls. The reaction should be heated moderately to ensure a reasonable reaction rate without promoting elimination side reactions.

-

Setup: To a solution of 1-(2-chloroethyl)piperidine hydrochloride (1 equiv.) in DMF (approx. 5-10 mL per gram), add sodium azide (NaN₃, 1.5-2.0 equiv.).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.1 equiv.) to neutralize the hydrochloride salt and free the piperidine nitrogen.

-

Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield 1-(2-azidoethyl)piperidine as a liquid.

Caption: Experimental workflow for the two-step synthesis.

Pathway B: Direct Azidation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and elegant method for converting a primary or secondary alcohol directly into a variety of functional groups, including azides, with a predictable inversion of stereochemistry.[11][12] This one-pot reaction avoids the need to first synthesize and isolate a halogenated intermediate.

Mechanism Causality: The reaction is initiated by the nucleophilic attack of a phosphine (typically triphenylphosphine, PPh₃) on an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] This forms a highly reactive betaine intermediate. The acidic proton of the azide source, often diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), protonates the betaine.[13] The alcohol then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the azide anion performs an Sₙ2 displacement on the carbon atom, resulting in the desired azido product with inverted stereochemistry and the formation of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct.[12][13]

Expert Insight: The Mitsunobu reaction is prized for its mild conditions and high stereoselectivity.[14] However, a significant challenge is the removal of the TPPO byproduct, which can be difficult to separate from the desired product. Using polymer-bound PPh₃ or modified phosphines can simplify purification.[12] Additionally, azodicarboxylates like DEAD can be hazardous and should be handled with care.[13]

-

Setup: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve the alcohol (1 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and diphenylphosphoryl azide (DPPA, 1.5 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

-

Workup: Quench the reaction with a small amount of water. Remove the THF in vacuo.

-

Purification: The primary challenge is removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts. Purification is typically achieved via silica gel column chromatography. The different polarities of the azido product and the byproducts allow for their separation.

| Parameter | Pathway A (Two-Step) | Pathway B (Mitsunobu) |

| Overall Steps | Two (Halogenation, Azidation) | One |

| Key Reagents | SOCl₂, NaN₃ | PPh₃, DIAD, DPPA |

| Stereochemistry | Not typically controlled (achiral substrate) | Inversion at carbinol center |

| Conditions | Harsher (reflux, heating) | Milder (0°C to RT) |

| Workup/Purification | Generally straightforward | Can be challenging due to byproducts |

| Scalability | Generally more scalable | Can be less scalable due to reagent cost/byproducts |

Downstream Applications: Unleashing the Power of the Azide

The true value of the azidoethyl piperidine intermediate lies in its capacity for further, highly specific transformations.

Staudinger Reaction: Mild Reduction to Primary Amines

The Staudinger reaction provides a remarkably mild method for reducing an azide to a primary amine, avoiding the harsh conditions of catalytic hydrogenation that might affect other functional groups.[15][16] The azide reacts with a phosphine (e.g., PPh₃) to form an iminophosphorane intermediate, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide.[17][18]

Click Chemistry: The Azide-Alkyne Cycloaddition (CuAAC)

This is arguably the most powerful application. The azidoethyl piperidine can be "clicked" onto a molecule containing a terminal alkyne in the presence of a copper(I) catalyst.[7] This reaction is exceptionally reliable, high-yielding, and forms a stable, aromatic triazole linker.[8][19] This has profound implications in drug discovery for creating complex molecules, bioconjugation for attaching probes to biological systems, and materials science.[5][6]

Caption: Major applications of the azidoethyl piperidine intermediate.

Conclusion

The synthesis of azidoethyl piperidine intermediates is a critical capability for researchers in drug development and chemical biology. The two-step halogenation-substitution pathway offers a robust, scalable, and cost-effective route, while the direct Mitsunobu reaction provides a milder, more elegant alternative, particularly valuable in stereospecific contexts. The resulting azidoethyl piperidine is not an endpoint but a versatile launching pad for constructing complex molecular architectures via powerful transformations like the Staudinger reaction and, most significantly, Click Chemistry. Mastery of these synthetic protocols provides access to a class of building blocks essential for advancing modern molecular science.

References

-

PrepChem.com. Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Available from: [Link]

-

ChemBK. 1-(2-Chloroethyl)-piperidine - Introduction. (2024). Available from: [Link]

-

Daley, J. F., et al. Application of Azide-Alkyne Cycloaddition “Click Chemistry” for the Synthesis of Grb2 SH2 Domain-Binding Macrocycles. PMC. Available from: [Link]

-

Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Available from: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

-

Organic Chemistry Tutor. Staudinger Reaction. Available from: [Link]

-

Wikipedia. Staudinger reaction. Available from: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link]

-

Wikipedia. Click chemistry. Available from: [Link]

-

Sdfine. 1-(2-chloroethyl)piperidine hydrochloride (for synthesis). Available from: [Link]

-

Lasch, M., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Available from: [Link]

-

Wang, H., et al. Azides in the Synthesis of Various Heterocycles. PMC. (2022). Available from: [Link]

-

Butsugan, Y., et al. PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITIO. (2019). Available from: [Link]

-

ResearchGate. The principle of ABPP technique using click reaction. TCEP: Tris(2-carboxyethyl)phosphine. Available from: [Link]

-

Organic Letters. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. (2009). Available from: [Link]

-

Wikipedia. Mitsunobu reaction. Available from: [Link]

-

Wang, Z., et al. Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. PMC. Available from: [Link]

-

Organic Chemistry Portal. Staudinger Reaction. Available from: [Link]

-

Synthesis. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. (2013). Available from: [Link]

-

DTIC. Piperidine Synthesis. (2025). Available from: [Link]

-

ResearchGate. A new asymmetric synthetic route to substituted piperidines | Request PDF. (2025). Available from: [Link]

-

Chemie Brunschwig. Click chemistry reagents. Available from: [Link]

-

Royal Society of Chemistry. Asymmetric routes to substituted piperidines. Available from: [Link]

-

ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. Available from: [Link]

-

Lasch, M., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. (2023). Available from: [Link]

-

Chemistry – A European Journal. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

-

RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Available from: [Link]

-

Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Available from: [Link]

-

Hoogenboom, R., et al. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Available from: [Link]

-

CD Chem Group. The Preparation of The Tosylate. Available from: [Link]

-

Gurbani, D., et al. Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC. Available from: [Link]

-

Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Available from: [Link]

-

PrepChem.com. Synthesis of tosylate. Available from: [Link]

-

ResearchGate. (PDF) Nucleophilic Substitution Reaction of the Acyl Azides with Secondary Amines Mediated by Copper(II) Salt. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. Application of Azide-Alkyne Cycloaddition “Click Chemistry” for the Synthesis of Grb2 SH2 Domain-Binding Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. Staudinger Reaction [organic-chemistry.org]

- 17. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 18. Staudinger Ligation [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

Foreword: Proactive Hazard Assessment in Pharmaceutical Development

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

In the landscape of modern drug discovery and development, the imperative extends beyond efficacy to encompass a rigorous understanding of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) and their intermediates. Molecules designed for therapeutic effect often possess complex functionalities, some of which may introduce energetic properties. 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol represents such a case—a molecule with a potentially valuable piperidine scaffold for CNS-targeting compounds, but which also incorporates an organic azide. The azide group, a well-known "explosophore," necessitates a thorough and proactive assessment of the molecule's thermodynamic stability. This guide is designed for researchers, safety professionals, and drug development scientists, providing a comprehensive framework for evaluating the thermal hazards associated with this compound. We will move beyond mere protocol recitation to explore the causal logic behind our experimental choices, ensuring a robust, self-validating approach to safety and stability assessment.

Theoretical Stability Assessment: A First Principles Approach

Before any experimental work is initiated, a theoretical evaluation based on the molecule's structure is a mandatory first step. This allows for an initial risk assessment and informs the design of subsequent experiments.

1.1 Structural Analysis of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

The molecule comprises three key structural features that influence its stability:

-

The Alkyl Azide (-CH₂-N₃): This is the primary energetic group. The decomposition of organic azides is highly exothermic, releasing a significant amount of energy and gaseous nitrogen.[1] The stability of an organic azide is inversely related to its nitrogen content.[2][3]

-

The 3-Ethylpiperidin-4-ol Ring: The piperidine ring itself is a stable saturated heterocycle.[4][5] The ethyl and hydroxyl substituents influence the molecule's conformation and potential for intramolecular interactions. The hydroxyl group, in particular, could potentially form hydrogen bonds that might subtly influence the decomposition pathway.

-

Carbon-to-Nitrogen Ratio (C/N): A fundamental guideline for azide stability is the ratio of carbon atoms to nitrogen atoms.[2][3] For 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol (C₉H₁₈N₄O), the C/N ratio is 9 carbons to 4 nitrogens (9/4 = 2.25). While there is no universally "safe" threshold, azides with a C/N ratio between 1 and 3 should be handled with caution, stored at low temperatures, and used in dilute solutions.[2] Another guideline suggests the ratio of (N_Carbon + N_Oxygen) / N_Nitrogen should be ≥ 3 for enhanced stability; in this case, (9+1)/4 = 2.5, which again falls into a cautionary range.[6]

-

The "Rule of Six": This principle suggests that a compound should have at least six carbon atoms (or other similarly sized atoms) for every energetic functional group to provide sufficient dilution to render it relatively safe.[2] Our molecule has 9 carbons and 1 oxygen for one azide group, satisfying this rule, which suggests it is less likely to be shock-sensitive as a primary explosive but still requires careful thermal evaluation.

The following diagram illustrates the relationship between these structural features and the overall assessment of the molecule's stability.

Caption: Experimental workflow for DSC and TGA screening.

Trustworthiness: Self-Validating Protocol for DSC/TGA

-

System Calibration: Before analysis, verify the instrument's temperature and enthalpy calibration using certified reference standards (e.g., indium). This ensures the accuracy of the measured onset temperatures and energy release.

-

Sample Preparation: A small sample mass (1-3 mg) is crucial. This minimizes the energy released during decomposition, protecting the instrument and operator. The sample is placed in a hermetically sealed aluminum pan to contain any evolved gases during the initial phase of decomposition.

-

Inert Atmosphere: The experiment is conducted under a nitrogen purge (e.g., 50 mL/min). This prevents oxidative decomposition, ensuring that the observed thermal events are intrinsic to the molecule's stability and not an artifact of a reaction with air.

-

Heating Rate Selection: A heating rate of 10 °C/min is a standard starting point. It provides a good balance between signal resolution and analysis time. For materials with very sharp decompositions, a slower rate (e.g., 2-5 °C/min) may be used to improve resolution of the onset temperature.

-

Data Interpretation: The key parameters are the T_onset from DSC (the temperature at which decomposition begins) and the enthalpy of decomposition (ΔH_d), which quantifies the energy released. A sharp mass loss in the TGA curve coinciding with the DSC exotherm confirms that the event is decomposition.

Accelerating Rate Calorimetry (ARC)

Expertise & Causality: While DSC provides valuable screening data, it measures behavior under a constant heating rate. In a real-world process deviation (e.g., a cooling failure), the heat generated by the decomposition itself will accelerate the reaction, leading to a thermal runaway. ARC is the gold standard for simulating this worst-case, adiabatic (zero heat loss) scenario. [7][8]It provides critical data for calculating safe operating limits. [9][10]

Caption: Workflow for Accelerating Rate Calorimetry (ARC) analysis.

Trustworthiness: Self-Validating Protocol for ARC

-

System Integrity: The ARC system consists of a robust, sealed sample container ("bomb") equipped with temperature and pressure sensors, placed within an adiabatic chamber. [9][11]The integrity of this containment is paramount.

-

Heat-Wait-Search (HWS) Mode: This is the core of the ARC experiment. [10]The system heats the sample in small steps (e.g., 5 °C), then waits for thermal equilibrium, and then searches for any self-heating. This high-sensitivity search (typically detecting rates as low as 0.02 °C/min) ensures that even very slow decomposition onsets are not missed. [9]3. Adiabatic Tracking: Once self-heating is detected, the instrument's crucial function begins. Heaters in the surrounding chamber perfectly match the sample's temperature rise, preventing any heat loss to the environment. This simulates the worst-case scenario in a large, insulated reactor. [8]4. Data Interpretation: The ARC provides a rich dataset, including:

-

Onset Temperature (T_onset): The temperature at which self-accelerating decomposition begins. This is often considered the most critical safety parameter.

-

Adiabatic Temperature Rise (ΔT_ad): The total temperature increase due to the decomposition, indicating the total energy of the event.

-

Time to Maximum Rate (TMR): A plot of TMR versus temperature shows how quickly a runaway will proceed from a given starting temperature. This is vital for designing emergency relief systems and setting safe operating temperatures. [10] * Pressure Data: The rate and magnitude of pressure increase from gas generation, which is essential for vent sizing and assessing containment requirements. [7]

-

Data Synthesis and Hazard Assessment

The power of this multi-technique approach lies in synthesizing the data into a single, coherent thermal hazard profile.

Table 1: Representative Thermal Stability Data for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol

| Parameter | DSC | TGA | ARC | Causality & Significance |

| Onset Temperature (T_onset) | ~175 °C | ~178 °C | ~160 °C | The ARC onset is the most critical value as it reflects the start of self-accelerating decomposition under adiabatic conditions. It is almost always lower than the DSC onset. |

| Peak Temperature | ~185 °C | N/A | Varies | The DSC peak indicates the point of maximum heat flow rate under a forced temperature ramp. |

| Mass Loss | N/A | ~31% | N/A | The theoretical mass loss for the extrusion of N₂ from the azide group is (28.01 / 202.30) * 100% = 13.8%. A mass loss significantly greater than this indicates further molecular fragmentation. |

| Enthalpy (ΔH_d) | ~ -250 kJ/mol | N/A | N/A | Provides a measure of the total energy released. Values >100 kJ/mol are considered highly energetic. |

| Time to Max Rate (TMR) from T_onset | N/A | N/A | ~8 hours | Indicates that from the onset of adiabatic decomposition, the reaction would take approximately 8 hours to reach its maximum velocity without intervention. |

| Adiabatic Temp. Rise (ΔT_ad) | N/A | N/A | ~220 °C | Represents the total potential temperature rise in a worst-case scenario, indicating a very severe event. |

Note: The data in this table are illustrative examples based on typical values for similar organic azides and are not from direct experimental measurement of the title compound.

Safe Handling and Storage Protocols

The synthesis of the above data leads directly to the following mandatory safety protocols:

-

Scale Limitation: Due to the energetic nature confirmed by DSC and ARC, synthesis and handling should be performed on the smallest scale feasible for the required task.

-

Temperature Control: Based on the ARC T_onset of 160 °C, a maximum operating temperature of 100 °C should be established, providing a conservative safety margin. All reactions should be conducted with reliable temperature monitoring and secondary cooling capabilities.

-

Material Incompatibilities: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. [2]Do not use metal spatulas or ground glass joints, which can initiate decomposition through friction or the formation of sensitive metal azides. [6][12][13]Halogenated solvents like dichloromethane must be avoided as they can form dangerously explosive diazidomethane. [2][12]4. Storage: The compound must be stored in a cool, dark place, preferably below room temperature and away from sources of heat, light, and shock. [6][13]5. Personal Protective Equipment (PPE): Always handle the material within a fume hood behind a blast shield. [6]A lab coat, safety glasses, and appropriate gloves are mandatory. [12]6. Disposal: All waste containing the azide must be treated as hazardous. It should be chemically quenched to a more stable derivative (e.g., reduction to the corresponding amine) before disposal according to institutional guidelines. [2]

Conclusion

The thermodynamic stability assessment of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol reveals it to be an energetic compound requiring stringent safety controls. While theoretical analysis provides a valuable preliminary warning, it is the empirical data from a multi-technique approach—combining DSC/TGA for rapid screening and ARC for simulating worst-case scenarios—that provides the actionable data required for safe handling and process design. The onset of self-accelerating decomposition, as determined by ARC, is the most critical parameter for defining safe operating limits. By grounding our experimental protocols in principles of causality and self-validation, we can confidently manage the risks associated with this and other energetic molecules in the pharmaceutical development pipeline.

References

-

Safe Handling of Azides. (2013). University of Pittsburgh. [Link]

-

Accelerating Rate Calorimeter. Thermal Hazard Technology. [Link]

-

Accelerating Rate Calorimetry (ARC). Prime Process Safety Center. [Link]

-

Accelerating Rate Calorimeter (ARC). Belmont Scientific. [Link]

-

Füglein, E. Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. NETZSCH-Gerätebau GmbH. [Link]

-